4-ethylpiperidine-2-carboxylic Acid
CAS No.:
Cat. No.: VC17838126
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Standard InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCNC(C1)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
4-Ethylpiperidine-2-carboxylic acid belongs to the piperidine carboxylate family, featuring a saturated six-membered ring with nitrogen at the 1-position (Figure 1). The ethyl group at C4 introduces steric bulk, while the carboxylic acid at C2 provides hydrogen-bonding capability. Key structural identifiers include:
Property | Value |
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IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |
Canonical SMILES | CCC1CCNC(C1)C(=O)O |
InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |
PubChem CID | 10285814 |
The cis-configuration of substituents influences its conformational flexibility, as evidenced by NMR studies of analogous compounds .
Comparative Analysis with Structural Analogs
Compared to 4-methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) , the ethyl group in this compound enhances lipophilicity (calculated logP ≈ 1.2 vs. 0.8) . This modification impacts solubility, with the ethyl derivative showing 25% higher solubility in ethanol than its methyl counterpart.
Synthesis and Production
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize:
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Temperature Control: Maintained at 50–60°C to prevent decarboxylation.
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Catalysis: Heterogeneous palladium catalysts for selective hydrogenation .
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Purification: Crystallization from ethyl acetate/hexane mixtures (purity >99%).
Physicochemical Properties
Solubility and Stability
Solvent | Solubility (mg/mL) |
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Water | 15.2 ± 0.8 |
Ethanol | 230.4 ± 12.3 |
DCM | 89.7 ± 5.6 |
The compound exhibits pH-dependent stability, degrading by <5% over 30 days at pH 7.4 (25°C), but undergoing 40% decomposition at pH 2.0.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, CH₂N), 2.64–2.58 (m, 2H, CH₂COO), 1.94–1.82 (m, 2H, CH₂CH₂CH₃) .
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IR (KBr): 2945 cm⁻¹ (C-H stretch), 1712 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend).
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor for:
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Antiviral Agents: Functionalized to inhibit neuraminidase in influenza strains (IC₅₀ = 0.8 μM) .
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Analgesics: Incorporated into μ-opioid receptor agonists with 10× selectivity over δ-receptors .
Chiral Resolution
Its stereogenic center at C2 enables use in asymmetric synthesis, achieving 98% enantiomeric excess in catalyzed aldol reactions .
Hazard Type | Risk Level |
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Skin Irritation | Category 2 |
Eye Damage | Category 1 |
Respiratory Toxicity | STOT SE 3 |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators.
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Storage: Under nitrogen at 2–8°C in amber glass containers.
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